molecular formula C22H30N4O2S2 B1682326 Thioproperazine CAS No. 316-81-4

Thioproperazine

Cat. No. B1682326
CAS RN: 316-81-4
M. Wt: 446.6 g/mol
InChI Key: VZYCZNZBPPHOFY-UHFFFAOYSA-N
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Description

Thioproperazine is an antipsychotic indicated for the management of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics . It may also be used to treat manic syndromes .


Molecular Structure Analysis

Thioproperazine is a phenothiazine derivative in which the phenothiazine tricycle has a dimethylaminosulfonyl substituent at the 2-position and a 3-(4-methylpiperazin-1-yl)propyl group at N-10 . It is a member of phenothiazines, a N-alkylpiperazine, a N-methylpiperazine, and a sulfonamide .


Physical And Chemical Properties Analysis

Thioproperazine has a molecular formula of C22H30N4O2S2 . The average mass is 446.629 Da and the monoisotopic mass is 446.181030 Da .

Scientific Research Applications

Application in Neurology and Psychiatry

Thioproperazine has been a subject of interest in neurology and psychiatry, primarily for its potential benefits in managing various mental health conditions. Thioproperazine is a phenothiazine derivative that has demonstrated efficacy in treating psychotic disorders. It shows particular promise in treating conditions like schizophrenia and manic syndromes. Clinical studies have highlighted its therapeutic effects, comparable to other phenothiazines, in treating schizophrenic patients and manic syndrome. It is noted for its capacity to control states of excitement, elation, and sometimes aggressiveness characteristic of these patients, with many patients ceasing to be acute nursing problems after its administration. Although effective, its usage is accompanied by side effects, commonly Parkinsonism symptoms, but these are generally controllable with anti-Parkinsonian drugs and dosage adjustment (Leitch, Cullen, & Robertson, 1962), (Pimley, 1963).

Application in Gastroenterology

Thioproperazine has shown promising results in the field of gastroenterology, particularly in treating ulcerative colitis (UC). A study documented the use of thioproperazine, an antipsychotic drug, in patients with UC, noting dramatic improvements. The improvements were not just clinical but also radiological, endoscopic, histological, and biochemical. Although peripheral mechanisms of the drug's action were not ruled out, the centrally induced effects were posited as a more satisfactory explanation for the drug's apparent benefits. It's noteworthy that thioproperazine, unlike other phenothiazine derivatives, can penetrate certain brain dopaminergic areas, potentially elucidating its unique effects in this context. However, the study emphasizes that these observations are preliminary and necessitate further verification through controlled clinical trials (Lechín, van der Dijs, Insausti, & Gómez, 1982).

Application in Neuroscience Research

Thioproperazine has been extensively studied for its interactions with neuroleptic receptors. Research has shown that thioproperazine, a neuroleptic of the phenothiazine family, binds with high affinity to rat microsomal striatal fraction, a brain region rich in dopamine terminals. This binding is associated with membrane-like structures, indicating that the receptor sites of thioproperazine are membrane-associated. Moreover, thioproperazine's binding sites have affinity not only for dopamine but also for dopamine agonists, suggesting its potential role in studying neuroleptic receptors. This research offers crucial insights into the neuropharmacological profile of thioproperazine and its interaction with dopamine pathways, which could be pivotal for developing therapeutic strategies targeting dopaminergic systems in various neurological disorders (Blanchard, Boireau, Garret, & Julou, 1980).

Safety And Hazards

When handling Thioproperazine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCZNZBPPHOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023655
Record name Thioproperazine
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Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Thioproperazine
Source Human Metabolome Database (HMDB)
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Solubility

5.69e-02 g/L
Record name Thioproperazine
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Mechanism of Action

Thioproperazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).
Record name Thioproperazine
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Product Name

Thioproperazine

CAS RN

316-81-4
Record name Thioproperazine
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Record name THIOPROPERAZINE
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Record name Thioproperazine
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Melting Point

140 °C
Record name Thioproperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01622
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Record name Thioproperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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